molecular formula C15H18N2OS2 B2998715 N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034490-37-2

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2998715
CAS No.: 2034490-37-2
M. Wt: 306.44
InChI Key: YXHGOSHMEAYLDK-UHFFFAOYSA-N
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Description

N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide is a novel chemical entity designed for preclinical research, featuring a hybrid structure that combines a thiophene-3-carboxamide scaffold with a 4-cyclohexylthiazole moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of targeted anticancer and antimicrobial agents. The thiophene-carboxamide scaffold is a privileged structure in drug discovery, recognized for its versatile pharmacological properties. Compounds based on this core structure have demonstrated potent antiproliferative activity against various human cancer cell lines, including melanoma (A375), colorectal (HT-29), and breast cancer (MCF-7) . Mechanistic studies on similar thiophene carboxamide derivatives have shown that their cytotoxic effects are often mediated through the induction of apoptosis , characterized by the activation of executioner caspases 3/7, loss of mitochondrial membrane potential, and modulation of reactive oxygen species (ROS) production . Furthermore, trisubstituted thiophene-3-carboxamide derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key oncogenic driver in many cancers, with some compounds exhibiting inhibition in the nanomolar range . Beyond oncology, the structural features of this compound suggest potential in antibacterial research . Thiophene-2-carboxamide analogues have shown promising efficacy against resistant bacterial strains, such as extended-spectrum β-lactamase (ESBL) producing E. coli , through molecular interactions with bacterial enzyme targets . The incorporation of the thiazole ring, a common feature in bioactive molecules, may further enhance its binding potential to biological targets. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-15(12-6-7-19-9-12)16-8-14-17-13(10-20-14)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHGOSHMEAYLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide typically involves the condensation of a thiazole derivative with a thiophene carboxylic acid derivative. One common method includes the use of cyclohexylamine, thioamide, and thiophene-3-carboxylic acid under specific reaction conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiophene ring fused with a thiazole moiety, which is known to contribute to its biological properties. The molecular formula can be expressed as C14H16N2OSC_{14}H_{16}N_2OS, indicating the presence of sulfur and nitrogen, which are often associated with biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including those similar to this compound. For instance, research demonstrated that certain carboxamide analogues exhibited significant activity against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli .

Table 1: Antibacterial Efficacy of Thiophene Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound AE. coli ST1311.5 µg/mLβ-lactamase inhibition
Compound BE. coli K122.0 µg/mLCell wall synthesis disruption
This compoundTBDTBDTBD

Cytotoxic Activity

In addition to antibacterial properties, the compound's potential cytotoxic effects against various cancer cell lines have been explored. While specific data on this compound is limited, related compounds have shown promising results in inhibiting the proliferation of cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) cells .

Table 2: Cytotoxic Effects of Related Compounds

CompoundCancer Cell LineIC50 Value (µM)Mechanism
Compound XA5495.44Apoptosis induction
Compound YMCF-77.15Cell cycle arrest at S phase

The mechanisms by which this compound exerts its biological effects likely involve interactions with specific cellular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial resistance mechanisms, such as β-lactamases.
  • Induction of Apoptosis : Cytotoxic activity may be mediated through pathways that trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that some thiophene derivatives can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation.

Case Studies

A notable study investigated the effects of thiophene derivatives on ESBL-producing E. coli. The researchers utilized molecular docking studies alongside in vitro assays, confirming that certain compounds exhibited strong binding affinities to the active sites of target enzymes, suggesting potential for drug development against antibiotic-resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide to structurally analogous thiophene carboxamides, focusing on substituent effects, synthetic strategies, and inferred biological activities.

Structural Analogues and Substituent Effects

Compound Name (Reference) Key Substituents Structural Features vs. Target Compound
5-Cyano-N-(4-methoxyphenyl) derivatives 5-cyano, 4-acetamido, 4-methoxyphenyl Similarity : Carboxamide core. Difference : Aryl substituents (methoxyphenyl) vs. cyclohexylthiazol. Enhanced VEGFR-2 inhibition due to planar aromatic systems.
80md 4-Acetylphenyl, triazolylpropan-2-yl Similarity : Thiophene-3-carboxamide backbone. Difference : Acetylphenyl and triazole groups. Likely improved solubility due to polar acetyl group.
Compound 5 Hydroxybenzamido, pyridinyl Similarity : Carboxamide linkage. Difference : Hydroxybenzamido and pyridine substituents. Potential for hydrogen bonding with targets.
Compound 19 2-Methoxybenzamido, 4-chlorophenyl Similarity : Dual carboxamide groups. Difference : Chlorophenyl and methoxy groups. Increased halogen-mediated binding affinity.

Physicochemical Properties

  • Steric Effects : The bulky cyclohexyl group may hinder binding to flat enzymatic active sites compared to planar aryl derivatives (e.g., ) .

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